molecular formula C14H9Cl3O2 B8460398 3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol

3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol

Cat. No. B8460398
M. Wt: 315.6 g/mol
InChI Key: MHYSTUJBOQTTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377973B2

Procedure details

React t-Butyldimethylsilyl-3,5-dichlorobenzyl ether (858.A1) (1 mole) with n-Butyllithium 1.6M solution in hexane followed by 4-Chlorobenzoyl chloride, (1.01 mole), in Tetrahydrofuran, while cold and treat the intermediate with aqueous Hydrochloric acid to give 3,5-dichloro-4-(4-chlorobenzoyl)benzyl alcohol (858.B).
Name
t-Butyldimethylsilyl-3,5-dichlorobenzyl ether
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.01 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si](C([O:17][CH:18]([Si](C(C)(C)C)(C)C)[C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[C:21]([Cl:26])[CH:20]=1)C1C=C(Cl)C=C(Cl)C=1)(C(C)(C)C)(C)C.C([Li])CCC.[Cl:39][C:40]1[CH:48]=[CH:47][C:43]([C:44](Cl)=[O:45])=[CH:42][CH:41]=1.Cl>CCCCCC.O1CCCC1>[Cl:25][C:23]1[CH:24]=[C:19]([CH:20]=[C:21]([Cl:26])[C:22]=1[C:44](=[O:45])[C:43]1[CH:47]=[CH:48][C:40]([Cl:39])=[CH:41][CH:42]=1)[CH2:18][OH:17]

Inputs

Step One
Name
t-Butyldimethylsilyl-3,5-dichlorobenzyl ether
Quantity
1 mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)C(C1=CC(=CC(=C1)Cl)Cl)OC(C1=CC(=CC(=C1)Cl)Cl)[Si](C)(C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
1.01 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CO)C=C(C1C(C1=CC=C(C=C1)Cl)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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